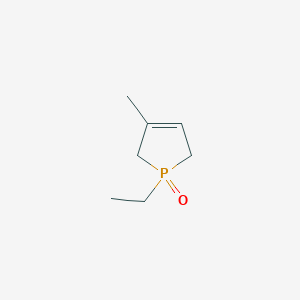

1-Ethyl-3-methyl-3-phospholene 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-3-methyl-3-phospholene 1-oxide is a chemical compound with the molecular formula C6H11OP. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon atoms. Organophosphorus compounds are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and reactivity .

Vorbereitungsmethoden

The synthesis of 1-Ethyl-3-methyl-3-phospholene 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of ethylphosphonic dichloride with methylmagnesium bromide, followed by cyclization to form the desired phosphol compound. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to facilitate the cyclization process .

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis of this compound .

Analyse Chemischer Reaktionen

1-Ethyl-3-methyl-3-phospholene 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form phosphonic acid derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of phosphine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphines .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-3-methyl-3-phospholene 1-oxide has several scientific research applications across various fields:

Chemistry: The compound is used as a building block in the synthesis of more complex organophosphorus compounds, which are valuable in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and protein modification.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-methyl-3-phospholene 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-methyl-3-phospholene 1-oxide can be compared with other similar organophosphorus compounds, such as:

- 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one

- 1-Propyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one

- 1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which confer distinct properties and applications compared to its analogs .

Biologische Aktivität

1-Ethyl-3-methyl-3-phospholene 1-oxide (EMPO) is an organophosphorus compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₁₁OP. Its structure includes a phospholene ring, which is known for its reactivity and ability to participate in various chemical transformations. This compound can undergo oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis.

Target of Action:

EMPO interacts with a variety of biological molecules through electrophilic reactions due to the presence of phosphorus in its structure. It is hypothesized that the compound may target enzymes involved in metabolic pathways, particularly those related to phosphorus-containing compounds.

Mode of Action:

The mode of action involves the formation of covalent bonds with nucleophilic sites on enzymes or proteins, potentially leading to enzyme inhibition or modification. For example, studies have indicated that phospholene oxides can inhibit certain enzymes by modifying their active sites .

Biological Activity

Research on the biological activity of EMPO is still emerging. However, several studies have highlighted its potential roles:

- Enzyme Inhibition: EMPO has been studied for its ability to inhibit serine hydrolases, which are critical in various biochemical pathways. This inhibition can lead to alterations in lipid metabolism and cellular signaling .

- Anticancer Properties: Preliminary investigations suggest that derivatives of EMPO may exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms remain under investigation but may involve interference with cell cycle regulation.

Case Study 1: Enzyme Inhibition

A study examined the effects of EMPO on serine hydrolases involved in lipid metabolism. The results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in conditions characterized by dysregulated lipid metabolism .

Case Study 2: Anticancer Activity

In vitro tests demonstrated that EMPO derivatives could induce cell death in various cancer cell lines. The study reported a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as caspase activation and PARP cleavage .

Pharmacokinetics

The pharmacokinetic profile of EMPO suggests that its bioavailability is influenced by factors such as solubility and stability. Its lipophilicity allows for efficient membrane penetration, which is crucial for its biological activity. Further studies are needed to elucidate its metabolic pathways and elimination processes.

Applications

Scientific Research:

EMPO serves as a valuable tool in organic synthesis and medicinal chemistry. Its derivatives are being explored for their potential as enzyme inhibitors and therapeutic agents.

Industrial Use:

In industry, EMPO is utilized as an intermediate in the production of agrochemicals and other organophosphorus compounds. Its reactivity makes it suitable for developing new materials and catalysts.

Eigenschaften

IUPAC Name |

1-ethyl-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13OP/c1-3-9(8)5-4-7(2)6-9/h4H,3,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHKAVNUKKRGJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP1(=O)CC=C(C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571207 |

Source

|

| Record name | 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7529-24-0 |

Source

|

| Record name | 1-Ethyl-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.